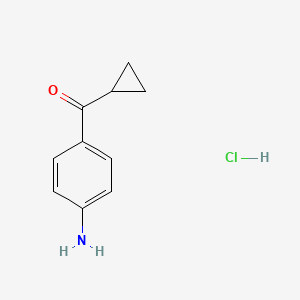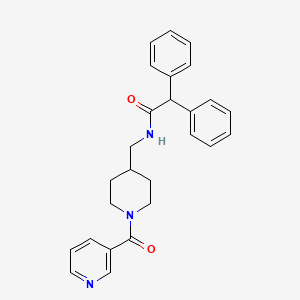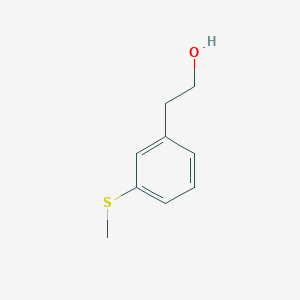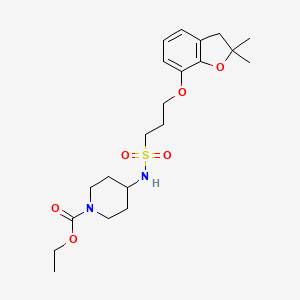
(4-Aminophenyl)(cyclopropyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Aminophenyl)(cyclopropyl)methanone hydrochloride” is a chemical compound with the formula C10H12ClNO . It is used in organic chemistry as a building block .
Molecular Structure Analysis
The molecular structure of “(4-Aminophenyl)(cyclopropyl)methanone hydrochloride” is represented by the formula C10H12ClNO . The exact linear structure formula is not provided .Physical And Chemical Properties Analysis
“(4-Aminophenyl)(cyclopropyl)methanone hydrochloride” has a molecular weight of 197.66 . The boiling point is not specified .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Ciproxifan : Cyclopropyl phenyl methanones, including compounds similar to (4-Aminophenyl)(cyclopropyl)methanone hydrochloride, have been used in the synthesis of Ciproxifan, a histamine H3-receptor antagonist. This synthesis process involves a one-pot procedure with no need for chromatographic purification and results in good yields (Stark, 2000).
Development of Anti-inflammatory Agents : A series of 4-aminobenzophenones, structurally related to (4-Aminophenyl)(cyclopropyl)methanone hydrochloride, have shown high anti-inflammatory activity. These compounds have been effective in inhibiting proinflammatory cytokines and are potent p38 MAP kinase inhibitors (Ottosen et al., 2003).
Combinatorial Scaffolds for Drug Discovery : Cyclopropyl phenyl methanones have been synthesized and used as scaffolds for creating a diverse array of alicyclic compounds, useful in drug discovery (Grover et al., 2004).
Antitubercular Agents : Methanones similar to (4-Aminophenyl)(cyclopropyl)methanone hydrochloride have been synthesized and evaluated for their anti-tubercular activities, showing potential as new class of anti-mycobacterial agents (Dwivedi et al., 2005).
Anticancer and Antituberculosis Activities : Certain derivatives of cyclopropyl phenyl methanones have exhibited significant anticancer and antituberculosis activities in studies, highlighting their potential in treating these diseases (Mallikarjuna et al., 2014).
Chemical Synthesis and Characterization
Synthesis Improvement : Efforts have been made to improve the synthesis processes of compounds related to (4-Aminophenyl)(cyclopropyl)methanone hydrochloride, enhancing yields and streamlining production methods (Xue-yan, 2011).
DFT and Docking Studies : Density Functional Theory (DFT) and molecular docking studies have been conducted on similar compounds to understand their structure, stability, and potential biological activities (Shahana & Yardily, 2020).
Safety and Hazards
Handling “(4-Aminophenyl)(cyclopropyl)methanone hydrochloride” requires safety precautions. It’s recommended to keep the product container or label at hand if medical advice is needed . It should be kept out of reach of children and handled only after reading all safety precautions . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . It should be stored away from clothing and combustible materials . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed and handled under inert gas . It should be protected from moisture . It’s also recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
(4-aminophenyl)-cyclopropylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMMWFFONTXTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303021-35-4 |
Source


|
| Record name | 4-cyclopropanecarbonylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2433037.png)
![3-(3-bromophenyl)-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2433039.png)
![N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2433041.png)




![Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B2433046.png)



![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one](/img/structure/B2433053.png)